1'-Acetoxyeugenol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53890-24-7 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
[4-(1-acetyloxyprop-2-enyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3 |
InChI Key |
NKRBAUXTIWONOV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |
Other CAS No. |
52946-23-3 |
Synonyms |
1'-acetoxyeugenol 1'-acetoxyeugenol acetate |
Origin of Product |
United States |
Occurrence and Distribution of 1 Acetoxyeugenol Acetate in Plant Species
Phytogeographical Origins of 1'-Acetoxyeugenol Acetate-Containing Plants
The primary sources of 1'-Acetoxyeugenol acetate (B1210297) are herbaceous perennial plants native to the subtropical and tropical regions of Asia. These plants are particularly abundant in countries such as Thailand, Malaysia, Indonesia, India, and China nih.govgoogle.com. Their use is deeply rooted in the culinary and traditional medicine practices of Southeast Asia nih.govnih.govnih.gov.
Research has consistently identified this compound within the Zingiberaceae family, commonly known as the ginger family google.comresearchgate.net. This family is a significant source of dietary herbs and spices. Within this family, the genus Alpinia is the principal source of the compound google.comresearchgate.net.
The two main plant species reported to contain this compound are Alpinia galanga and Alpinia conchigera.
Alpinia galanga (L.) Willd. , commonly known as Thai ginger or greater galangal, is widely cultivated in Southeast Asia and is a well-documented source of this compound nih.govnih.govnih.govplantaedb.com. It is used extensively as a spice in various cuisines nih.govnih.gov.
Alpinia conchigera Griff. , or lesser alpinia, is another primary source of this compound google.comnih.govresearchgate.net. Native to regions from Eastern Bengal to Peninsular Malaysia and Sumatra, it is also used as a condiment and in traditional medicine nih.gov.
| Botanical Family | Genus | Specific Species | Common Name(s) | Primary Phytogeographical Origin |
|---|---|---|---|---|
| Zingiberaceae | Alpinia | Alpinia galanga (L.) Willd. | Thai Ginger, Greater Galangal | Southeast Asia (Thailand, China, Indonesia, India, Philippines) nih.govgoogle.com |
| Zingiberaceae | Alpinia | Alpinia conchigera Griff. | Lesser Alpinia | Southeast Asia (Malaysia, Indonesia, Thailand, India) google.comnih.gov |
Localization within Plant Tissues (e.g., Rhizomes, Seeds)
This compound is not uniformly distributed throughout the plant. It is primarily concentrated in the rhizomes , the subterranean plant stems, of both Alpinia galanga and Alpinia conchigera nih.govgoogle.comresearchgate.netnih.govmdpi.com. These rhizomes are the parts of the plant most commonly harvested for use as spices and in traditional remedies nih.govgoogle.comnih.gov. Some sources also indicate that the compound can be found in the seeds of these plants nih.gov.
Co-occurrence with Related Phenylpropanoids and Other Metabolites
In its natural plant sources, this compound is found alongside a variety of other structurally related phenylpropanoids and secondary metabolites. The chemical profile of Alpinia rhizomes is complex, and the presence of these other compounds is a key characteristic.
Notably, this compound frequently co-occurs with:
1'-Acetoxychavicol acetate (ACA) : This is a major and intensively studied constituent of both A. galanga and A. conchigera google.comnih.govnih.govmdpi.com.
1'-Hydroxychavicol acetate (HCA) google.comnih.govmdpi.com.
Studies on the extracts from Alpinia galanga rhizomes have identified a broader range of co-occurring phenylpropanoids, including eugenyl acetate, trans-p-coumaraldehyde, trans-p-acetoxycinnamyl alcohol, and trans-p-coumaryl diacetate mdpi.comresearchgate.net. The essential oils from the rhizomes also contain other types of compounds, such as terpenes, with 1,8-cineole being a major constituent google.com.
| Compound Class | Specific Co-occurring Metabolite | Plant Source(s) |
|---|---|---|
| Phenylpropanoid | 1'-Acetoxychavicol acetate (ACA) | Alpinia galanga, Alpinia conchigera google.comnih.govnih.gov |
| Phenylpropanoid | 1'-Hydroxychavicol acetate (HCA) | Alpinia galanga, Alpinia conchigera google.comnih.govmdpi.com |
| Phenylpropanoid | Eugenyl acetate | Alpinia galanga mdpi.comresearchgate.net |
| Phenylpropanoid | trans-p-Coumaraldehyde | Alpinia galanga mdpi.comresearchgate.net |
| Phenylpropanoid | trans-p-Acetoxycinnamyl alcohol | Alpinia galanga mdpi.comresearchgate.net |
| Phenylpropanoid | trans-p-Coumaryl diacetate | Alpinia galanga mdpi.comresearchgate.net |
| Terpene | 1,8-Cineole | Alpinia galanga, Alpinia conchigera google.com |
Isolation and Purification Methodologies for 1 Acetoxyeugenol Acetate
Advanced Extraction Techniques for 1'-Acetoxyeugenol Acetate (B1210297)
The initial step in isolating 1'-Acetoxyeugenol acetate is its extraction from the plant matrix, typically the rhizomes. researchgate.net The choice of extraction method significantly influences the efficiency and yield of the target compound.
Conventional solid-liquid extraction using organic solvents is a common starting point for obtaining crude extracts rich in this compound. Ethanol (B145695) is a frequently used solvent due to its effectiveness in extracting a wide range of phytochemicals, including phenylpropanoids. researchgate.netebi.ac.uk
Research has demonstrated the use of 95% ethanol to prepare total extracts from the seeds of Alpinia galanga. ebi.ac.uk In another study, ethanolic extraction of Thai ginger rhizomes yielded a crude extract with cytotoxic activity, from which this compound was subsequently isolated as a major active component. researchgate.net The process typically involves macerating the dried and powdered plant material in the solvent, followed by filtration and concentration under reduced pressure to obtain the crude extract. accurate.in This crude extract is then often subjected to further liquid-liquid partitioning with solvents of varying polarity, such as petroleum ether and ethyl acetate, to achieve a preliminary separation of compounds based on their solubility. ebi.ac.uk
| Plant Source | Solvent | Extraction Method | Key Outcome | Reference |
|---|---|---|---|---|
| Alpinia galanga (Thai Ginger) | Ethanol (EtOH) | Standard Extraction | Successfully yielded a crude extract from which this compound was isolated. | researchgate.net |
| Alpinia galanga Seeds | 95% Ethanol | Initial Extraction | The total extract was re-extracted with ethyl acetate, which showed the highest cytotoxic activity and contained this compound. | ebi.ac.uk |
| Alpinia galanga Rhizomes | Methanol (B129727) | Soxhlet Extraction | Defatted rhizome powder was extracted to yield a methanolic extract for further chromatographic isolation. | accurate.in |
While traditional solvent extraction is effective, the field of natural product chemistry is increasingly adopting advanced and "green" extraction technologies to improve efficiency, reduce solvent consumption, and shorten extraction times. mdpi.comsemanticscholar.orgnih.gov These methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). uobasrah.edu.iqmdpi.com
A comparative study on the extraction of the structurally similar compound 1'-acetoxychavicol acetate (ACA) from Alpinia galanga rhizomes evaluated four different techniques: maceration, ultrasonic-assisted extraction (UAE), reflux extraction, and Soxhlet extraction. tci-thaijo.org The results showed that while Soxhlet extraction gave the highest yield of crude extract (19.15%), reflux extraction provided the highest content of the target compound within that extract (41.77%). tci-thaijo.org This indicates that the choice of method is a trade-off between total yield and the purity of the target analyte in the initial extract. tci-thaijo.org Such findings are highly relevant for optimizing the extraction of this compound, suggesting that methods like reflux or UAE could offer advantages over simple maceration. uobasrah.edu.iqtci-thaijo.org These emerging techniques work by using energy sources like ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and facilitating the release of bioactive compounds. nih.govmdpi.com
Chromatographic Separation Strategies
Following extraction, the crude mixture containing this compound must undergo purification. Chromatography is the cornerstone of this process, separating the target compound from a complex mixture of other phytochemicals.
Column chromatography is a fundamental technique used for the large-scale purification of natural products. nih.govresearcher.life For the isolation of this compound, normal-phase column chromatography using silica (B1680970) gel is commonly reported. ebi.ac.ukaccurate.in
In a typical procedure, the crude extract (often the ethyl acetate fraction) is adsorbed onto silica gel and packed into a glass column. accurate.in A solvent system, or mobile phase, is then passed through the column. The separation is based on the differential adsorption of the compounds to the polar silica gel stationary phase. biotage.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column. google.com
Common solvent systems for separating phenylpropanoids from Alpinia species include combinations of n-hexane and ethyl acetate or chloroform (B151607) and methanol. accurate.ingoogle.com Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. researcher.life Fractions with similar TLC profiles are then combined and concentrated to yield the purified compound. accurate.in
| Stationary Phase | Mobile Phase (Eluent System) | Target Compound Class | Reference |
|---|---|---|---|
| Silica Gel (60-120 mesh) | Chloroform-Methanol combinations | General Phytometabolites | accurate.in |
| Silica Gel | n-Hexane-Ethyl Acetate (100:1 to 100:50 gradient) | 1'-acetoxychavicol acetate | google.com |
| Silica Gel, Sephadex LH-20, ODS | Not specified | 1'-S-1'-acetoxyeugenol acetate | ebi.ac.uk |
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. semanticscholar.org It is often used as a final polishing step after initial separation by column chromatography. Reversed-phase HPLC (RP-HPLC) is particularly common for purifying moderately polar compounds like this compound.
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and/or methanol with water. researchgate.netamericanpeptidesociety.org A validated isocratic RP-HPLC method was developed for the isolation of the related compound 1'-acetoxychavicol acetate (ACA), using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (60/40, v/v). researchgate.net Such methods provide high resolution, allowing for the separation of structurally similar compounds and ensuring the final product is of high purity. semanticscholar.org The separated compounds are detected by a UV detector, and the corresponding peaks are collected for isolation. researchgate.net
Beyond conventional column chromatography and HPLC, other advanced techniques can be employed for efficient purification. Fast Centrifugal Partition Chromatography (FCPC) is a support-free liquid-liquid partition chromatography technique that can be applied to the separation of natural products. researchgate.net This method avoids the irreversible adsorption issues that can occur with solid stationary phases like silica gel, often leading to higher recovery of the target compound. Supercritical Fluid Chromatography (SFC) is another advanced technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering benefits in terms of speed and reduced environmental impact. researchgate.net These cutting-edge strategies represent the evolution of natural product isolation, moving towards more efficient, rapid, and sustainable purification protocols. semanticscholar.orgdntb.gov.ua
Crystallization and Further Purification Steps
Following initial extraction, achieving high purity of this compound necessitates further purification, primarily accomplished through advanced chromatographic techniques. While crystallization is a common and effective method for purifying natural compounds, detailed, peer-reviewed protocols specifically describing the crystallization of this compound are not extensively documented in available literature. The focus of purification for this compound has predominantly been on chromatographic separation. iscientific.org
The purification of this compound from crude plant extracts, particularly from Alpinia galanga, involves sophisticated chromatographic methods to separate it from other closely related phenylpropanoids. researchgate.netmdpi.com Researchers have successfully employed various forms of column chromatography to isolate the compound.
One documented approach involves the use of column chromatography with silica gel as the stationary phase. researchgate.netebi.ac.uk In these procedures, a gradient elution system is often applied, starting with a non-polar solvent system and gradually increasing the polarity to effectively separate the constituents of the extract. For instance, a gradient of n-hexane and ethyl acetate (EtOAc) has been utilized to partition and isolate different fractions from the initial extract. researchgate.net
Further refinement is often achieved using flash column chromatography, sometimes with a reversed-phase stationary material like an ODS (octadecylsilane) cartridge. researchgate.net This technique employs different solvent systems, such as a gradient of acetonitrile and water, to achieve fine separation and yield highly purified this compound. researchgate.net In addition to silica gel and ODS, other column materials like Sephadex LH-20 have been noted for the purification of phytochemicals from Alpinia galanga. ebi.ac.uk
The following table summarizes the chromatographic systems that have been instrumental in the purification of this compound and related compounds from natural sources.
Table 1: Chromatographic Systems for the Purification of this compound
| Chromatography Type | Stationary Phase | Mobile Phase / Solvent System | Source |
|---|---|---|---|
| Column Chromatography (CC) | Silica gel (230–400 mesh) | Gradient: n-hexane:EtOAc (8.5:1.5 to 5:5, v/v) | researchgate.net |
| Flash Column Chromatography | ODS cartridge | Gradient: Acetonitrile:H₂O (e.g., 2:8 to 3:7, v/v) | researchgate.net |
| Column Chromatography | Silica gel | Stepwise Gradient: n-hexane to methanol | ebi.ac.uk |
These chromatographic methods are crucial for obtaining this compound with the high degree of purity required for spectroscopic analysis and bioactivity studies. mdpi.comresearchgate.net
Chemical Synthesis and Derivatization of 1 Acetoxyeugenol Acetate and Analogues
Total Synthesis Routes for 1'-Acetoxyeugenol Acetate (B1210297)
Total synthesis provides a versatile platform to access not only the natural product itself but also a wide array of non-natural analogues, enabling a deeper understanding of its chemical properties.
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1'-Acetoxyeugenol acetate, the analysis identifies key bonds that can be disconnected logically.
A primary retrosynthetic disconnection involves breaking the two ester linkages. This simplifies the target molecule to a diol intermediate, 1'-hydroxyeugenol, and two equivalents of an acetylating agent like acetic anhydride (B1165640). A further critical disconnection targets the carbon-carbon bond between the aromatic ring and the allyl side chain. This step is typically envisioned as the reverse of a Grignard reaction, breaking the molecule down into a protected vanillin (B372448) derivative (4-hydroxy-3-methoxybenzaldehyde with its phenolic hydroxyl group protected) and a vinyl Grignard reagent (vinylmagnesium bromide). The protected vanillin serves as an electrophilic synthon, while the vinyl Grignard reagent acts as a nucleophilic C2 synthon. This pathway is advantageous as it builds the core carbon skeleton from readily available precursors.
An alternative strategy for constructing the side chain could involve a Wittig reaction to introduce the vinyl group, which would require a different set of precursors and reaction conditions. youtube.com
The forward synthesis, based on the retrosynthetic plan, involves a sequence of well-established organic reactions. A common route starts with a suitably substituted benzaldehyde, such as vanillin. dovepress.com
Grignard Reaction: To construct the allyl side chain, an aldehyde is reacted with a vinyl nucleophile. A frequently used method is the addition of vinylmagnesium bromide to an aldehyde like 4-benzyloxy-3-methoxybenzaldehyde. dovepress.comnih.govresearchgate.net This reaction forms the secondary alcohol intermediate, 1'-(4-benzyloxy-3-methoxyphenyl)prop-2-en-1-ol.
Acetylation: The final step involves the acetylation of both the phenolic and the secondary hydroxyl groups. This is commonly achieved using acetic anhydride (Ac₂O) in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a base like triethylamine (B128534) (TEA) in an appropriate solvent like dichloromethane (B109758) (DCM). dovepress.comusm.myresearchgate.net This reaction proceeds efficiently, often in an ice bath to control reactivity, to yield the final product, this compound. dovepress.comnih.gov
The table below summarizes the key reagents and their functions in a typical laboratory synthesis.
| Reaction Step | Reagent | Function | Reference(s) |
| Side Chain Construction | Vinylmagnesium Bromide | Nucleophilic vinyl source to form the C-C bond with the aldehyde. | dovepress.comresearchgate.net |
| Acetylation | Acetic Anhydride (Ac₂O) | Acetyl group donor for esterification of hydroxyl groups. | dovepress.comusm.myresearchgate.net |
| Acetylation Catalyst | 4-Dimethylaminopyridine (DMAP) | Acylation catalyst to accelerate the esterification reaction. | dovepress.comnih.govresearchgate.net |
| Base | Triethylamine (TEA) | Scavenges the acid byproduct of the acylation reaction. | usm.myresearchgate.net |
| Solvent | Dichloromethane (DCM) | Aprotic solvent for the reaction medium. | dovepress.comusm.myresearchgate.net |
This compound possesses a chiral center at the C1' position of the allyl side chain. The naturally occurring compound is typically the (1'S) enantiomer. usm.mynih.govnih.gov Laboratory syntheses using standard methods, like the Grignard reaction described above, generally produce a racemic mixture of both (R) and (S) enantiomers.
Several strategies can be employed to achieve stereoselectivity:
Chiral Resolution: A common method to obtain pure enantiomers from a racemic mixture is through chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AS or AD) has been successfully used to resolve the racemic mixtures of 1'-Acetoxychavicol acetate and its positional isomers, a technique directly applicable to AEA. researchgate.net
Asymmetric Synthesis: A more elegant approach is to introduce chirality during the synthesis itself. For related phenylpropanoids, asymmetric synthesis has been accomplished using key reactions like the Sharpless kinetic resolution to resolve a racemic alcohol intermediate, thereby setting the stereochemistry early in the synthetic sequence. japsonline.com This strategy allows for the targeted synthesis of a specific enantiomer.
Preparation of this compound Analogues and Derivatives
The synthesis of analogues and derivatives is essential for probing structure-activity relationships. Modifications often target the acetylation pattern, the substitution on the aromatic ring, or the structure of the side chain.
A significant amount of research has focused on synthesizing derivatives with different acetylation patterns or isomers where the substituents on the aromatic ring are altered.
1'-Acetoxychavicol Acetate (ACA): This is the most studied analogue of AEA and is a positional isomer that lacks the 3-methoxy group. Its synthesis follows a parallel route, starting from 4-hydroxybenzaldehyde (B117250) instead of vanillin. dovepress.comresearchgate.net The resulting intermediate alcohol is then acetylated under similar conditions (Ac₂O, DMAP, DCM) to yield ACA. usm.myresearchgate.net
Other Positional Isomers: The synthesis of ortho and meta positional isomers of ACA has been reported, starting from the corresponding ortho- and meta-hydroxybenzaldehydes. researchgate.net This highlights the versatility of the synthetic route in accessing a variety of aromatic substitution patterns.
Partially Deacetylated Analogues: Analogues such as 1'-hydroxychavicol acetate can be synthesized, representing derivatives where only one of the hydroxyl groups of the parent diol is acetylated. koreascience.kr
The table below outlines key structural analogues and their relationship to this compound.
| Compound Name | Structure | Key Difference from AEA | Reference(s) |
| This compound (AEA) | The parent compound. | jst.go.jpnih.gov | |
| 1'-Acetoxychavicol acetate (ACA) | Lacks the 3-methoxy group on the aromatic ring. | usm.myresearchgate.net | |
| Eugenyl Acetate | Lacks the 1'-acetoxy group; the side chain is an unmodified allyl group. | dovepress.comnih.gov | |
| 1'-Acetoxy-3,5-dimethoxychavicol acetate (AMCA) | Contains a second methoxy (B1213986) group at the 5-position. | dovepress.comnih.gov |
Modifying the allyl side chain introduces significant structural diversity. Synthetic chemists have explored replacing the vinyl group with other functionalities to create novel analogues.
One reported strategy involves a one-pot, two-step procedure featuring a Curtius rearrangement. This reaction converts a carboxylic acid precursor into an isocyanate, which can then be treated with various amines to generate a series of analogues containing a urea (B33335) linker in the side chain. jst.go.jp Another approach has been the synthesis of benzhydrol analogues based on the 1´-acetoxychavicol acetate (ACA) scaffold, which involves a more substantial alteration of the side chain structure. researcher.life Furthermore, the synthesis of dihydrogalangal acetate, a derivative found in galangal extracts, implies a modification where the double bond of the allyl side chain is saturated. jst.go.jp These examples demonstrate that the core phenylpropanoid structure serves as a versatile template for creating derivatives with profoundly altered side chains.
Hybrid Compounds and Prodrug Strategies
The chemical scaffold of this compound, derived from the abundant natural product eugenol (B1671780), presents a versatile platform for the development of novel therapeutic agents through the strategic design of hybrid compounds and prodrugs. These approaches aim to enhance bioactivity, improve pharmacokinetic profiles, and overcome challenges such as drug resistance by combining the structural features of this compound or its parent molecule, eugenol, with other pharmacologically active moieties.
Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or additive effects. nih.gov This strategy has been extensively applied to the eugenol framework to generate derivatives with enhanced antimicrobial, antifungal, and anticancer properties. rsc.orgsci-hub.senih.gov The rationale is that the resulting hybrid may act on multiple biological targets or may have an improved affinity for a specific target. nih.gov
Prodrug strategies are employed to modify a pharmacologically active compound to overcome pharmaceutical and pharmacokinetic barriers. This can involve creating derivatives, such as esters, that can be cleaved in vivo to release the active drug. googleapis.com For instance, the acetate groups in this compound itself can be considered as moieties that could be hydrolyzed to release a potentially more active form of the molecule. The prodrug approach has been successfully used to minimize gastrointestinal toxicity while retaining the desired anti-inflammatory activity of other compounds. mdpi.com
Eugenol-Based Hybrids
A variety of hybrid compounds have been synthesized using eugenol as a starting point, demonstrating the potential for creating diverse analogues. These studies provide a strong basis for the prospective development of hybrids directly from this compound.
1,3,4-Oxadiazole (B1194373) Hybrids: Eugenol has been synthetically modified to produce novel 1,3,4-oxadiazole analogues. rsc.org These hybrids have been investigated as inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis and a target for cancer chemotherapy. rsc.org Certain analogues from this series have shown significant cytotoxicity against breast and prostate cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic drug doxorubicin. rsc.org
| Compound Type | Target/Activity | Key Findings | Reference |
| Eugenol-1,3,4-oxadiazole Hybrids | Anticancer (Thymidylate Synthase Inhibitors) | Compounds 9 and 17 showed potent inhibition of thymidylate synthase and significant cytotoxicity against MCF-7 and PC3 cancer cells. | rsc.org |
Sulfonamide Hybrids: Through molecular hybridization, eugenol has been combined with sulfonamide derivatives. sci-hub.se The resulting hybrids have been evaluated for their antimicrobial potential, with many showing improved activity compared to the parent compounds. sci-hub.se Molecular docking studies suggest that these hybrids may target the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). sci-hub.se
| Compound Type | Target/Activity | Key Findings | Reference |
| Eugenol-Sulfonamide Hybrids | Antimicrobial (DHPS inhibitors) | Hybrids demonstrated good activity, with structural modifications influencing the antimicrobial spectrum. | sci-hub.se |
1,2,3-Triazole Hybrids: The inclusion of a 1,2,3-triazole ring into the structure of eugenol has been explored to enhance its fungicidal activity. nih.gov This approach has yielded derivatives effective against Colletotrichum gloeosporioides, the fungus responsible for papaya anthracnose. nih.gov The triazole moiety is known to be present in various biologically active compounds. nih.gov
| Compound Type | Target/Activity | Key Findings | Reference |
| Eugenol-1,2,3-Triazole Hybrids | Antifungal (C. gloeosporioides) | Triazoles 2k , 2m , 2l , and 2n were most effective in reducing mycelial growth. | nih.gov |
Mannich Base Hybrids: New Mannich base derivatives of eugenol have been synthesized and evaluated for their antifungal activity, particularly against Candida species. nih.gov Some of these compounds were found to be more potent than both eugenol and the reference drug fluconazole. nih.gov The introduction of the morpholinyl group appeared to decrease the cytotoxicity of eugenol in eukaryotic cells. nih.gov
| Compound Type | Target/Activity | Key Findings | Reference |
| Eugenol Mannich Base Hybrids | Antifungal (Candida sp.) | Compounds 7 and 8 were the most effective, with low IC50 values. | nih.gov |
Analogues Based on this compound
Direct derivatization of the this compound (AEA) structure has also been explored to develop new therapeutic agents.
Benzhydrol Analogues: Inspired by the structures of AEA and the related compound 1´-acetoxychavicol acetate (ACA), a series of benzhydrol analogues were synthesized. acgpubs.org These compounds were evaluated for their antiproliferative effects on breast cancer cell lines. Several of the synthesized analogues demonstrated significant activity against MCF-7 and MDA-MB-231 cell lines, in some cases outperforming the standard control, tamoxifen. acgpubs.org
| Compound Type | Target/Activity | Key Findings | Reference |
| Benzhydrol Analogues (based on AEA/ACA) | Antiproliferative (Breast Cancer) | Compounds 3b , 3e , and 3f showed significant activity against MCF-7 and MDA-MB-231 cells. | acgpubs.org |
Prodrug Potential
The concept of using a prodrug approach for compounds related to this compound is supported by several lines of evidence. Patent literature describes acetate derivatives of alcohol functionalities as a strategy for creating prodrugs. googleapis.com Furthermore, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have shown that creating prodrugs, for example by conjugating them with natural agents, can successfully reduce gastrointestinal toxicity while maintaining anti-inflammatory efficacy. mdpi.com
In the context of combination therapy, 1'S-1'-acetoxyeugenol acetate (AEA) has been shown to synergistically enhance the proapoptotic effects of paclitaxel (B517696) in MCF-7 breast cancer cells. researchgate.net This suggests a chemosensitizing role for AEA, which is a key aspect of advanced prodrug and combination therapy strategies designed to overcome drug resistance and improve therapeutic outcomes. researchgate.net
Biosynthetic Pathways and Regulation of 1 Acetoxyeugenol Acetate
Precursor Identification and Metabolic Intermediates
The biosynthesis of 1'-Acetoxyeugenol acetate (B1210297) is deeply rooted in the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for producing a wide array of phenolic compounds. The journey begins with the primary aromatic amino acid, L-phenylalanine .
The initial committed step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This core structure is then subjected to a series of hydroxylation and methylation reactions on the aromatic ring. A key intermediate in the pathway leading to eugenol-type compounds is coniferyl alcohol . This intermediate is derived from L-phenylalanine via intermediates such as cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid.
From coniferyl alcohol, the pathway is thought to proceed through the reduction of the side chain to form eugenol (B1671780). Eugenol is therefore considered a direct and crucial precursor to 1'-Acetoxyeugenol acetate ebi.ac.uk. Subsequent enzymatic modifications, specifically two distinct acetylation events, convert eugenol into the final, more complex molecule. The co-occurrence of eugenyl acetate and 1'-acetoxychavicol acetate alongside this compound in Alpinia galanga further supports a shared metabolic origin from common phenylpropanoid precursors mdpi.comnih.gov.
Enzymatic Transformations in this compound Biosynthesis
The conversion of primary metabolites into the specialized structure of this compound requires a series of precisely catalyzed enzymatic reactions. These transformations involve the foundational phenylpropanoid pathway followed by specific tailoring steps like acetylation and methylation.
Phenylpropanoid Pathway Involvement
This compound is classified as a phenylpropanoid, indicating its entire carbon skeleton originates from this pathway ebi.ac.ukebi.ac.uk. The core C6-C3 structure (a benzene (B151609) ring with a three-carbon side chain) is established from L-phenylalanine. Key enzyme families that are integral to forming the precursors for this compound include:
Phenylalanine ammonia-lyase (PAL): Initiates the pathway.
Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid.
4-Coumarate:CoA ligase (4CL): Activates the carboxyl group of p-coumaric acid for downstream reactions.
O-methyltransferases (OMTs): Responsible for the methylation of hydroxyl groups on the aromatic ring, such as the conversion of caffeic acid to ferulic acid.
Reductases and other enzymes: Involved in the modification of the side chain to produce intermediates like coniferyl alcohol and ultimately eugenol.
Acetylation and Methylation Events
The unique identity of this compound is conferred by specific functional groups added in the final stages of its biosynthesis.
Methylation: The methoxy (B1213986) group (-OCH3) on the aromatic ring at position C-3 is a characteristic feature derived from the phenylpropanoid pathway. This methylation is typically catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) acting on a catechol-like precursor (e.g., a caffeoyl derivative).
Acetylation: this compound features two acetyl groups, making acetylation a critical final step. ebi.ac.uk These reactions are catalyzed by acetyltransferases, which utilize acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor nih.gov. The biosynthesis likely involves two distinct steps:
Acetylation of the phenolic hydroxyl group: The hydroxyl group at C-4 of the eugenol core is acetylated, forming eugenol acetate.
Acetylation of the side-chain hydroxyl group: A hydroxyl group is introduced at the 1'-position of the propenyl side chain, which is then subsequently acetylated. The presence of the 1'-acetoxyl group has been found to be essential for some of the compound's biological activities researchgate.net. The enzymes responsible for these specific acetylations in Alpinia species have not yet been fully characterized.
Transcriptomic and Proteomic Investigations of Biosynthetic Enzymes
Identifying the specific genes and enzymes responsible for the biosynthesis of a specialized metabolite like this compound can be achieved through transcriptomic and proteomic analyses. These powerful techniques allow researchers to survey the complete set of expressed genes (transcriptome) or proteins (proteome) in a plant under specific conditions.
To date, no specific transcriptomic or proteomic studies focused on elucidating the complete biosynthetic pathway of this compound in Alpinia species have been published. However, the methodology has been successfully applied in other organisms to understand acetate metabolism and phenylpropanoid synthesis. For instance, transcriptomic analysis in bacteria has identified acetate-regulated genes, such as those encoding phosphate (B84403) acetyltransferase (pta) and acetate kinase (ack) nih.gov. Similarly, proteomic studies have been used to map metabolic pathways and cellular responses to various stimuli researchgate.net.
A hypothetical transcriptomic study to identify the biosynthetic genes for this compound would involve:
Comparing the gene expression profiles of high-producing and low-producing Alpinia varieties or tissues.
Looking for candidate genes, such as O-methyltransferases and acetyltransferases, that are highly expressed in the high-producing samples.
Functional characterization of these candidate genes through in vitro enzyme assays or genetic engineering to confirm their role in the pathway.
Such studies are crucial for understanding the genetic basis of the production of this compound and for potential future efforts in metabolic engineering.
Environmental and Genetic Factors Influencing Biosynthesis
The production of secondary metabolites in plants is not static; it is dynamically influenced by a combination of genetic predispositions and external environmental cues.
Environmental Factors: Plant growth and the synthesis of medicinal compounds are often limited by environmental conditions thaiscience.info. Temperature is one such critical factor. A study on Alpinia galanga plantlets grown in vitro demonstrated that air temperature significantly affects the production of the closely related compound 1'-acetoxychavicol acetate (ACA). The highest concentration of ACA was observed when the plantlets were cultured at an air temperature of 30°C, with production decreasing at both higher and lower temperatures thaiscience.info. This suggests that an optimal temperature range exists for the enzymatic machinery involved in the phenylpropanoid pathway and the subsequent acetylation steps. Other factors known to influence secondary metabolism in plants include light intensity and quality, water availability, and soil nutrient levels purdue.edui3l.ac.id.
Genetic Factors: The capacity to produce this compound is genetically determined and is characteristic of specific species within the Alpinia genus. Variations in the quantity and profile of phenylpropanoids between different plant species and even between different cultivars of the same species point to underlying genetic differences. These differences may lie in the specific alleles of biosynthetic genes, the efficiency of their promoters, or the activity of transcription factors that regulate the entire pathway.
Mechanistic Research on Biological Activities of 1 Acetoxyeugenol Acetate in Vitro and Cellular Studies
Apoptosis Induction Mechanisms in Cell Lines
1'-Acetoxyeugenol acetate (B1210297) (AEA), a phenylpropanoid compound isolated from plants of the Zingiberaceae family, such as Alpinia galanga (Thai ginger), has demonstrated significant cytotoxic activity against various cancer cell lines. nih.govdovepress.com In vitro and cellular studies have focused on elucidating the molecular mechanisms through which AEA induces programmed cell death, or apoptosis. Research indicates that its mode of action is multifaceted, involving the activation of several key signaling pathways that converge to execute the apoptotic program in cancer cells.
A central mechanism of AEA-induced apoptosis is the activation of the caspase cascade, a family of cysteine proteases that are the primary executioners of apoptosis. Studies have consistently shown that AEA treatment leads to the activation of initiator and effector caspases in various cancer cell lines.
In human ovarian cancer cells (SKOV3 and A2780), AEA exposure triggers apoptotic cell death through the activation of caspase-9, an initiator caspase associated with the intrinsic apoptotic pathway, and caspase-3, a key executioner caspase. researchgate.netmdpi.comnih.gov The activation of caspase-3 is further confirmed by the observed cleavage of its downstream target, poly-(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Similarly, in MDA-MB-231 triple-negative breast cancer cells, AEA-induced apoptosis is associated with the proteolytic cleavage of PARP, which is a direct consequence of caspase-3 activation. dovepress.com This caspase-dependent apoptosis is fundamental to the compound's anti-tumor effects. researchgate.net
Table 1: Effect of 1'-Acetoxyeugenol Acetate on Caspase Activation in Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Key Activated Proteins | Source |
|---|---|---|---|---|
| A2780 | Ovarian Cancer | Induction of apoptosis | Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP | researchgate.netnih.gov |
| SKOV3 | Ovarian Cancer | Potent cytotoxic and apoptotic activity | Caspase-3, Caspase-9 | nih.govmdpi.com |
| MDA-MB-231 | Breast Cancer | Induction of apoptosis | Cleaved PARP (indicative of Caspase-3 activation) | dovepress.com |
| MCF-7 | Breast Cancer | Induction of apoptosis | Cleaved PARP | researchgate.net |
The generation of intracellular reactive oxygen species (ROS) is a critical upstream event in AEA-induced apoptosis. researchgate.netmdpi.com In human ovarian cancer cells, treatment with AEA leads to a significant enhancement of intracellular ROS levels. nih.gov The pivotal role of ROS in this process was demonstrated by experiments where the application of an antioxidant, N-acetyl-L-cysteine (NAC), markedly reversed the apoptotic effects of AEA. researchgate.net
Further investigation has identified NADPH oxidase as a primary source of this ROS production. nih.gov The knockdown of p47phox, a key subunit of the NADPH oxidase complex, using siRNA (small interfering RNA) suppressed both the ROS-inducing and the pro-apoptotic effects of AEA in A2780 ovarian cancer cells. researchgate.netnih.gov This finding directly implicates NADPH oxidase-mediated ROS generation as an essential trigger for AEA-induced apoptosis. nih.govmdpi.com
Table 2: Role of ROS and NADPH Oxidase in AEA-Induced Apoptosis in A2780 Ovarian Cancer Cells
| Experimental Condition | Observed Outcome | Conclusion | Source |
|---|---|---|---|
| AEA Treatment | Increased intracellular ROS levels | AEA is a potent inducer of ROS. | researchgate.net |
| AEA + Antioxidant (NAC) | Inhibition of AEA-induced cell death | ROS production is required for AEA-induced apoptosis. | researchgate.net |
| AEA + p47phox (NADPH Oxidase subunit) knockdown | Suppression of AEA-induced apoptosis and ROS generation | NADPH oxidase is a key mediator of AEA's effects. | nih.govnih.gov |
The mitogen-activated protein kinase (MAPK) signaling pathways, which include the subfamilies JNK, ERK1/2, and p38, are key regulators of cell growth and apoptosis. researchgate.net Research demonstrates that AEA modulates these pathways to promote cell death in cancer cells. The activation of the MAPK pathway by AEA is regulated by the aforementioned increase in ROS. nih.govmdpi.com
In human ovarian cancer cells, specific inhibitors for p38 (SB203580), JNK (SP600125), and ERK1/2 (PD98059) all significantly weakened the growth-inhibitory effects of AEA, confirming that these MAPK pathways are involved in its apoptotic mechanism. researchgate.net Furthermore, the antioxidant NAC was shown to decrease the AEA-induced activation of JNK, ERK1/2, and p38, indicating that ROS acts as an upstream regulator of MAPK signaling in this context. researchgate.net These findings suggest that AEA's potent apoptosis-inducing activity occurs via ROS-mediated MAPK signaling. nih.govmdpi.com
Table 3: Involvement of MAPK Pathways in AEA-Induced Apoptosis
| MAPK Pathway | Inhibitor Used | Effect of Inhibitor on AEA-Induced Cell Death | Source |
|---|---|---|---|
| p38 | SB203580 | Significantly dampened growth inhibitory effect | researchgate.net |
| JNK | SP600125 | Significantly dampened growth inhibitory effect | researchgate.net |
| ERK1/2 | PD98059 | Significantly dampened growth inhibitory effect | researchgate.net |
The Nuclear Factor-kappaB (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, constitutive activation of NF-κB promotes cell proliferation and confers resistance to apoptosis. This compound has been shown to induce apoptosis by dysregulating this survival pathway.
In a study using MCF-7 human breast cancer cells, microarray analysis revealed that AEA treatment led to the reduced expression of numerous gene targets regulated by NF-κB. researchgate.net This suggests that the induction of apoptosis is modulated through the suppression of the NF-κB pathway. researchgate.net Further analysis confirmed that AEA inhibits the phosphorylation of the inhibitor of κB-kinase (IKK) complex. researchgate.net This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling, which ultimately sensitizes the cancer cells to apoptosis. researchgate.net Previous studies have also noted that AEA can suppress cancer cell growth by inhibiting the NF-κB pathway. dovepress.com
The mitochondrial, or intrinsic, pathway of apoptosis is a major mechanism for AEA-induced cell death. nih.govmdpi.com Evidence for the involvement of this pathway comes from several key observations. The activation of caspase-9, an apical protease in the mitochondrial cascade, is a primary indicator. researchgate.netnih.gov In studies on ovarian cancer cells, AEA treatment resulted in a significant increase in the cleaved (active) form of caspase-9. nih.gov
Further evidence comes from studies on MDA-MB-231 breast cancer cells, where AEA treatment altered the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. dovepress.comiajpr.com Specifically, AEA treatment led to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.comiajpr.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase-9 and caspase-3 cascade, confirming that apoptosis is induced via the mitochondrial pathway. iajpr.com
The Fas-mediated (or extrinsic) pathway is another major route to apoptosis, initiated by the binding of the Fas ligand to the Fas death receptor on the cell surface, leading to the activation of caspase-8. While this pathway has been implicated for the related compound 1'-acetoxychavicol acetate (ACA), the evidence for this compound (AEA) points away from this mechanism. nih.gov
In a study designed to distinguish between the intrinsic and extrinsic pathways in AEA-induced apoptosis in A2780 ovarian cancer cells, researchers used specific caspase inhibitors. nih.gov The results showed that a caspase-9 inhibitor (z-LEHD-fmk) significantly reversed AEA-induced cell death. nih.gov However, a caspase-8 inhibitor (z-IETD-fmk) did not have a significant effect. nih.gov Since caspase-8 is the key initiator caspase for the Fas-mediated extrinsic pathway, this finding strongly suggests that this pathway is not significantly involved in the apoptotic mechanism of AEA in this cell type. mdpi.comnih.gov
Antimicrobial Action at the Cellular Level
Research into the antimicrobial properties of this compound has revealed its activity against various pathogenic microbes, particularly those affecting the skin. Studies on compounds isolated from the rhizome of Alpinia conchigera have evaluated their inhibitory effects. nih.gov Among the isolated compounds, 1'S-1'-acetoxyeugenol demonstrated inhibitory action against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.gov
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For 1'S-1'-acetoxyeugenol, the MIC against dermatophytes was determined to be 313 μg/ml. nih.gov This level of inhibition was noted as being less potent compared to other compounds tested in the same study against both dermatophytes and Candida. nih.gov
While extracts from Alpinia conchigera have shown significant activity against Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA), the specific contribution and efficacy of this compound against these strains require further detailed investigation. nih.govusm.my
Table 1: Minimum Inhibitory Concentration (MIC) of 1'S-1'-Acetoxyeugenol Acetate Against Dermatophytes
| Microbial Strain | MIC (μg/ml) |
|---|
While this compound has been identified as having antimicrobial properties, the specific molecular and cellular mechanisms underlying its action against microbial cells are not yet fully elucidated. mdpi.com General studies on related phenylpropanoids suggest that mechanisms could involve disruption of the bacterial cell membrane and subsequent coagulation of the cytoplasm, leading to cell death, as observed with 1′-acetoxychavicol acetate (ACA) in Staphylococcus aureus. nih.gov However, dedicated research is needed to confirm if this compound employs a similar mechanism or targets other specific cellular pathways in bacteria and fungi.
Metabolic Regulation and Enzymatic Inhibition Studies
In vitro studies using the rat pancreatic β-cell line, INS-1, have demonstrated that (1′S)-1′-acetoxyeugenol acetate (AEA) can enhance glucose-stimulated insulin (B600854) secretion (GSIS). mdpi.comnih.gov When INS-1 cells were treated with AEA, a significant increase in insulin secretion was observed in the presence of glucose, without inducing cytotoxicity. mdpi.comresearchgate.net The effect was concentration-dependent, with a more pronounced increase at higher concentrations. mdpi.com
The Glucose Stimulation Index (GSI) is a measure of how effectively a substance can augment insulin secretion in response to glucose. Treatment with AEA at concentrations of 5 μM and 10 μM resulted in GSI values of 3.17 and 6.16, respectively, highlighting its potent effect on enhancing insulin release from pancreatic β-cells. mdpi.com
Table 2: Effect of this compound (AEA) on Glucose Stimulation Index (GSI) in INS-1 Cells
| Concentration of AEA | Glucose Stimulation Index (GSI) |
|---|---|
| 5 μM | 3.17 ± 0.14 mdpi.com |
To understand the molecular basis for its effect on insulin secretion, research has focused on key proteins involved in pancreatic β-cell function and survival. nih.gov The insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B) are crucial components of the signaling cascade that regulates the function and survival of pancreatic β-cells. nih.gov This pathway ultimately influences the pancreatic and duodenal homeobox-1 (PDX-1), a critical transcription factor for β-cell development and function. nih.gov
Studies in INS-1 cells revealed that treatment with 10 μM of this compound led to an increase in the expression of phosphorylated IRS-2 (P-IRS-2), phosphorylated PI3K (P-PI3K), and phosphorylated Akt (P-Akt). mdpi.comnih.gov Furthermore, the expression of the downstream transcription factor PDX-1 was also elevated. mdpi.comnih.gov These findings suggest that this compound enhances glucose-stimulated insulin secretion by activating the IRS-2/PI3K/Akt signaling pathway, which in turn promotes the expression of PDX-1. mdpi.comnih.gov
In addition to its effects on insulin secretion, this compound has been shown to possess α-glucosidase inhibitory activity. mdpi.comnih.gov Alpha-glucosidase is an enzyme responsible for breaking down complex carbohydrates into simpler sugars like glucose. mdpi.com By inhibiting this enzyme, the rate of glucose absorption from the intestine can be slowed, which is a therapeutic strategy for managing blood sugar levels.
In comparative assays, this compound demonstrated a potent inhibitory effect on α-glucosidase. mdpi.com Its activity was found to be greater than that of acarbose, a well-known α-glucosidase inhibitor used in clinical practice, when compared at the same concentrations. mdpi.com This suggests that this compound is a strong candidate for further investigation as a natural α-glucosidase inhibitor. mdpi.com
Table 3: Alpha-Glucosidase Inhibitory Activity of this compound (AEA)
| Compound | Concentration | α-Glucosidase Activity (%) |
|---|---|---|
| Control | 0 μM | 100 |
| AEA | 5 μM | 64.27 ± 0.43 mdpi.com |
| AEA | 10 μM | 57.43 ± 0.39 mdpi.com |
Xanthine (B1682287) Oxidase Inhibition (in related compounds)
While direct studies on this compound's effect on xanthine oxidase are limited, research on closely related compounds from the same plant sources provides valuable insights. Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are crucial in the treatment of gout and other conditions associated with hyperuricemia.
The chemopreventive effects of another related compound, 1'-acetoxychavicol acetate, have been linked to its role as a xanthine oxidase inhibitor. thegoodscentscompany.com This further supports the potential for phenylpropanoids with similar structural features to exhibit this biological activity.
Anti-Inflammatory and Immunomodulatory Pathways (based on general phenylpropanoid properties)
Phenylpropanoids, the class of compounds to which this compound belongs, are well-documented for their anti-inflammatory and immunomodulatory properties. cellmolbiol.orgnih.gov These compounds can modulate various signaling pathways involved in the inflammatory response. nih.gov The anti-inflammatory mechanisms of flavonoids and other phenolic compounds, for instance, involve the inhibition of pro-inflammatory enzymes and the modulation of signaling cascades such as MAP kinases. dovepress.com
Inhibition of Nitric Oxide (NO) Production
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in various inflammatory diseases. nih.gov Several phenylpropanoids have demonstrated the ability to inhibit NO production in cellular models.
Research on 1'S-1'-acetoxychavicol acetate (ACA), a compound structurally similar to this compound and also found in Alpinia species, has shown potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264 cells. nih.govresearchgate.net This inhibition was associated with a decrease in the expression of iNOS mRNA and protein. nih.gov The mechanism involves the suppression of transcription factors crucial for iNOS gene expression, including NF-κB, AP-1, and Stat1. nih.gov
A study on various natural and synthetic phenylpropanoids to clarify the structure-activity relationship for the inhibition of NO production revealed several key structural requirements. researchgate.net These include the substitution pattern on the benzene (B151609) ring and the configuration of the 1'-acetoxyl group. researchgate.net Specifically, the S configuration at the 1'-position was found to be preferable for activity. researchgate.net Furthermore, acetone (B3395972) extracts of Alpinia galanga, which contains this compound, have been shown to suppress NO production in LPS-activated mouse peritoneal macrophages. nih.gov Sesquiterpene phenylpropanoid derivatives from Ferula fukanensis have also been reported to inhibit NO production and iNOS gene expression in murine macrophage-like cells. acs.org This collective evidence strongly suggests that this compound likely shares this anti-inflammatory mechanism of inhibiting NO production.
Anti-Ulcer Mechanisms (co-isolated compound context)
This compound has been identified as a potent anti-ulcer principle isolated from the seeds of Alpinia galanga. jst.go.jp It was co-isolated with another active compound, 1'-acetoxychavicol acetate. jst.go.jpmdpi.com Studies on these compounds have provided insights into their gastroprotective mechanisms.
In a study examining the effects of phenylpropanoids from Alpinia galanga on ethanol-induced gastric lesions in rats, both 1'S-1'-acetoxychavicol acetate and 1'S-1'-acetoxyeugenol acetate demonstrated significant inhibition of gastric mucosal lesions. nih.govresearchgate.net The gastroprotective action of 1'S-1'-acetoxychavicol acetate was found to be mediated by an increase in the levels of glutathione (B108866) (GSH) in the gastric mucosa. rug.nl GSH is a critical antioxidant that plays a role in maintaining the integrity of the stomach lining. rug.nl The protective effect of 1'S-1'-acetoxychavicol acetate was diminished by pretreatment with indomethacin (B1671933) and N-ethylmaleimide, suggesting the involvement of endogenous prostaglandins (B1171923) and sulfhydryl compounds. japsonline.com
Extracts from Alpinia conchigera, another source of this compound, have also shown gastroprotective effects, further supporting the anti-ulcer potential of its constituent compounds. semanticscholar.org The traditional use of Alpinia species for gastrointestinal disorders aligns with these scientific findings. mdpi.com
Interactions with Other Biomolecules and Synergistic Effects in Cellular Models
The biological activity of this compound can be significantly influenced by its interactions with other molecules, leading to synergistic effects. A notable example is its interaction with the chemotherapeutic drug paclitaxel (B517696) in breast cancer cells.
A study on MCF-7 human breast cancer cells demonstrated that 1'S-1'-acetoxyeugenol acetate (AEA) could synergistically enhance the pro-apoptotic effects of paclitaxel. researchgate.netnih.gov This suggests a chemosensitizing role for AEA. nih.gov The proposed mechanism involves the inhibition of the NF-κB pathway by AEA. researchgate.netnih.gov By downregulating NF-κB, which is often associated with chemoresistance, AEA may lower the threshold for paclitaxel-induced apoptosis. researchgate.net
Furthermore, research on 1'-acetoxychavicol acetate (ACA), a closely related compound, has shown that it can be combined with other substances to produce synergistic anticancer effects. biocrick.com For instance, recombinant human alpha-fetoprotein has been shown to potentiate the anti-cancer effects of ACA when used as a complex against tumors with AFP-receptors. japsonline.com
In human ovarian cancer cells, this compound has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) through the activation of NADPH oxidase. nih.govmdpi.com This ROS production, in turn, activates the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis. mdpi.com This highlights the compound's interaction with key cellular signaling pathways to exert its cytotoxic effects.
Structure Activity Relationship Sar Studies of 1 Acetoxyeugenol Acetate and Analogues
Influence of Substituent Groups on Biological Activity
Importance of Acetoxyl Groups at Specific Positions
The presence and position of acetoxyl groups are critical for the biological activity of 1'-Acetoxyeugenol acetate (B1210297) and its analogues. The acetoxyl group at the 1'-position is particularly important for the anti-proliferative and cytotoxic effects of these compounds. nih.gov Studies have shown that the absence of the 1'-acetoxyl group leads to a significant reduction in the inhibitory effects on cancer cell growth. nih.gov For instance, 1'-Acetoxyeugenol acetate and its analogue, 1'-acetoxychavicol acetate (ACA), which both possess a 1'-acetoxyl group, exhibit significant cytotoxic effects against human ovarian cancer cells, whereas eugenyl acetate, lacking this group, does not. mdpi.com This highlights the essential role of the 1'-acetoxyl group in the cytotoxic activity of these phenylpropanoids. nih.govmdpi.com
Furthermore, the acetoxyl group at the 4-position of the benzene (B151609) ring is also crucial for activity. acs.orgbiocrick.com SAR studies on ACA analogues have revealed that both the 1'- and 4-acetoxyl groups are essential for their potent inhibitory activity. kindai.ac.jp The substitution of these acetyl groups with other groups, such as propionyl or methyl groups, has been shown to reduce the compound's activity. nih.gov This indicates that the acetyl moiety itself is a key structural requirement. It is suggested that the two acetoxyl groups make the compound a prerequisite intracellular structure for exhibiting its biological activity. acs.org
Role of Methoxyl and Other Phenolic Substituents
The presence and position of a methoxyl group on the phenyl ring also modulate the biological activity of this compound and its analogues. In AEA, a methoxyl group is present at the 3-position. ethernet.edu.et However, studies comparing AEA with its analogues suggest that additional methoxylation can be detrimental to its activity. For example, 1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA), which has an additional methoxyl group at the 5-position compared to AEA, demonstrates weaker cytotoxic effects against MDA-MB-231 breast cancer cells. nih.govdovepress.com This suggests that the presence of an additional methoxyl group at the 5-position may reduce the cytotoxic activity. dovepress.com
Conversely, the presence of the 3-methoxyl group itself has been shown to reduce the inhibitory activity on nitric oxide (NO) production in certain contexts. nih.govresearchgate.net This indicates that the influence of the methoxyl group can be activity-dependent. The position of other phenolic substituents is also critical. For instance, the para or ortho orientation of the acetoxyl and 1-acetoxypropenyl groups on the benzene ring is essential for activity. nih.govresearchgate.netnih.gov
Impact of Stereochemistry on Mechanistic Efficacy
The stereochemistry at the 1'-position of the side chain has been found to influence the biological activity of these compounds. While some studies suggest that the absolute configuration at the 1'-position does not significantly affect certain activities, such as the inhibition of Epstein-Barr virus activation acs.org, other studies indicate a preference for the S-configuration for optimal efficacy.
For instance, in the inhibition of nitric oxide (NO) production, the S-configuration of the 1'-acetoxyl group is preferable for higher activity. nih.govresearchgate.net Similarly, the naturally occurring (1'S)-1'-acetoxyeugenol acetate has been identified as a potent compound in various biological assays. nih.govnih.gov The specific stereoisomer (1'S)-1'-acetoxyeugenol acetate has been noted for its ability to enhance glucose-stimulated insulin (B600854) secretion. nih.govnih.gov This suggests that the spatial arrangement of the substituents at the chiral center can play a role in the interaction with biological targets, thereby affecting the mechanistic efficacy.
Significance of Alkenyl Chain Unsaturation and Length
The alkenyl side chain, specifically the double bond between the 2' and 3' positions, is a significant feature for the biological activity of this compound and its analogues. Hydrogenation of this terminal methylene (B1212753) group, which results in the disappearance of the 2'-3' double bond, has been shown to abolish or reduce the compound's activity in various assays. acs.orgnih.govresearchgate.net This underscores the importance of the unsaturation in the side chain for maintaining biological efficacy. biocrick.comkindai.ac.jp
Furthermore, the length of the carbon chain is also a determining factor. Studies have shown that lengthening the carbon chain between the 1'- and 2'-positions reduces the inhibitory activity on NO production. nih.govresearchgate.net This suggests that the specific length and rigidity conferred by the propenyl side chain are optimal for interaction with the biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. tiikmpublishing.com For eugenol (B1671780) derivatives, including those related to this compound, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antioxidant and leishmanicidal effects. tiikmpublishing.comnih.govwalisongo.ac.id
These models use various molecular descriptors, including electronic, hydrophobic, and steric parameters, to develop mathematical equations that can predict the activity of new, untested compounds. tiikmpublishing.comwalisongo.ac.id For instance, a QSAR study on eugenol derivatives as antioxidants identified the importance of electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the HOMO-LUMO energy gap, a hydrophobic descriptor (log P), and a steric descriptor (Balaban index) in determining the antioxidant activity. tiikmpublishing.com The resulting QSAR equation allows for the prediction of IC50 values for new derivatives. tiikmpublishing.comwalisongo.ac.id
Another QSAR study on eugenol derivatives with 1,2,3-triazole moieties provided insights into their leishmanicidal activity. nih.gov Such models are valuable tools for the rational design and development of novel this compound derivatives with enhanced therapeutic potential. walisongo.ac.id These studies can guide the synthesis of new analogues with optimized activity by predicting the effects of specific structural modifications. tiikmpublishing.comwalisongo.ac.id
| Parameter | Finding | Reference |
| Electronic Descriptors | The net charge of specific carbon and oxygen atoms, as well as HOMO energy, significantly affect the antioxidant activity of eugenol derivatives. | walisongo.ac.id |
| Hydrophobic Descriptors | The log P value, representing hydrophobicity, is a significant parameter in the QSAR model for antioxidant activity. | tiikmpublishing.com |
| Steric Descriptors | The Balaban index, a topological descriptor related to molecular size and branching, influences antioxidant activity. | tiikmpublishing.com |
| Model Validation | The high correlation coefficient (R value) in QSAR models indicates a strong predictive capability for the biological activity of new derivatives. | tiikmpublishing.com |
Analytical Methodologies for 1 Acetoxyeugenol Acetate in Research Matrices
Chromatographic Quantification Techniques
Chromatographic methods are fundamental for separating 1'-acetoxyeugenol acetate (B1210297) from other components in a sample, allowing for its precise quantification.
HPLC-UV/DAD for Detection and Quantification in Plant Extracts
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely used technique for the quantification of 1'-acetoxyeugenol acetate in plant extracts. dovepress.comnih.gov This method offers a balance of sensitivity, specificity, and accessibility for routine analysis.
In a typical HPLC-UV/DAD setup, a C18 column is employed for the separation of compounds. scielo.brresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which can be run in isocratic mode (constant mobile phase composition) or gradient mode (varying mobile phase composition) to achieve optimal separation. scielo.brresearchgate.net Detection is commonly performed at a wavelength where this compound exhibits significant absorbance, such as 254 nm. researchgate.net
The method's validation according to the International Council for Harmonisation (ICH) guidelines ensures its reliability for quantifying this compound in various formulations, including nanostructured lipid carriers. scielo.brresearchgate.netscielo.br Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated HPLC method for a related compound, 1'-acetoxychavicol acetate, demonstrated an LOD of 0.59 µg/mL and an LOQ of 1.79 µg/mL, showcasing the sensitivity of the technique. scielo.brscielo.br
The compound 1'-S-1'-acetoxyeugenol acetate, along with other compounds, has been successfully identified and isolated from the ethyl acetate fraction of Alpinia galanga seeds using HPLC. nih.govebi.ac.uk
Table 1: HPLC Method Parameters for a Related Phenylpropanoid Acetate
| Parameter | Value |
| Chromatographic System | Agilent 1220 Infinity LC system with UV detector |
| Column | Agilent Poroshell C18 (4.6 x 250.0 mm) |
| Mobile Phase | Acetonitrile and water (80:20 [v/v]) |
| Flow Rate | 0.8 mL/min (isocratic) |
| Detection Wavelength | 254 nm |
| Concentration Range (Linearity) | 5-200 µg/mL |
| LOD | 0.59 µg/mL |
| LOQ | 1.79 µg/mL |
| Data derived from a study on 1'-acetoxychavicol acetate, a structurally similar compound, and is presented for illustrative purposes. scielo.brresearchgate.netscielo.br |
LC-MS/MS for Sensitive Detection and Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a higher level of sensitivity and specificity for the analysis of this compound, especially in complex biological matrices like fecal samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
In LC-MS/MS analysis, after chromatographic separation, the compound is ionized, and the resulting ions are fragmented. The specific fragmentation pattern serves as a molecular fingerprint, allowing for highly confident structural confirmation. This is particularly valuable when distinguishing between isomers or identifying trace amounts of the compound. For example, untargeted metabolomics profiling using LC-MS/MS has been employed to identify this compound in fecal samples, highlighting its utility in complex metabolic studies. nih.gov The combination of HPLC with MS and NMR has been used to identify 1'-S-1'-acetoxyeugenol acetate from the ethyl acetate fraction of Alpinia galanga seeds. nih.govebi.ac.ukscience.gov
Spectroscopic Characterization in Research Settings
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. dovepress.comnih.govnih.gov Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound reveals characteristic signals for the protons in the molecule. dovepress.com For example, the singlets for the three methyl groups (two from the acetate groups and one from the methoxy (B1213986) group) and the signals corresponding to the aromatic and vinyl protons can be clearly identified and assigned. dovepress.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. dovepress.com The chemical shifts of the carbonyl carbons from the acetate groups, the methoxy carbon, and the carbons of the aromatic ring and the propenyl side chain are all diagnostic. dovepress.com The combination of ¹H and ¹³C NMR data, often supplemented with 2D NMR experiments like COSY, allows for the complete and unambiguous assignment of the structure of this compound. dovepress.comaccurate.in
Table 2: ¹³C and ¹H NMR Spectral Data for this compound
| Atom | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| CH₃ (acetate 1) | 20.6 | 2.12 (3H, s) |
| CH₃ (acetate 2) | 21.25 | 2.31 (3H, s) |
| OCH₃ | 55.9 | 3.84 (3H, s) |
| CH (propenyl) | 75.7 | 6.24 (1H, d, J=5.8) |
| CH (aromatic) | 111.5 | 6.95 (1H, s) |
| CH₂ (vinyl) | 117.0 | 5.25 (2H, dd, J=10.5) |
| CH (aromatic) | 119.6 | 7.02 (2H, d, J=7.8) |
| CH (aromatic) | 122.8 | 7.02 (2H, d, J=7.8) |
| CH (vinyl) | 135.9 | 5.99 (1H, m) |
| C (aromatic) | 137.6 | - |
| C (aromatic) | 139.7 | - |
| C (aromatic) | 151.2 | - |
| C=O (acetate 1) | 168.9 | - |
| C=O (acetate 2) | 169.7 | - |
| Source: Liew et al., 2017 dovepress.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound. dovepress.comnih.govnih.gov Electron ionization (EI) is a common method used to generate a mass spectrum. The molecular ion peak (M⁺•) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₄H₁₆O₅), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 264. dovepress.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound under EI conditions produces characteristic fragment ions that can be used to confirm its structure. dovepress.com
UV-Vis Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is used to analyze the chromophores present in the this compound molecule. dovepress.com A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths in the visible and ultraviolet regions. researchgate.net The UV-Vis spectrum of this compound shows a maximum absorption (λ_max) at 299.0 nm. dovepress.com This absorption is due to the electronic transitions within the conjugated π-system of the substituted benzene (B151609) ring. dovepress.comresearchgate.net
Development and Validation of Analytical Methods for Specific Research Applications
The quantification and identification of this compound (AEA) in various research matrices, particularly from its natural source in plants of the Alpinia genus, necessitates the development of robust and validated analytical methods. mdpi.comresearchgate.net Research applications often involve complex matrices such as plant extracts and sophisticated delivery systems like nanoparticles, making specificity and accuracy paramount. scielo.brscielo.br High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry have emerged as primary techniques for the analysis of AEA and its closely related phenylpropanoids, such as 1'-acetoxychavicol acetate (ACA). researchgate.netresearchgate.net Validation of these methods is typically performed following guidelines from the International Council for Harmonisation (ICH) to ensure reliability. scielo.brscielo.br
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the quantification of phenylpropanoids like AEA and ACA. scielo.brresearchgate.net The development of these methods focuses on achieving optimal separation from other components within the sample matrix. For instance, a validated RP-HPLC method was developed to quantify the ACA content in nanostructured lipid carrier (NLC) formulations, a technique directly applicable to AEA given their structural similarity and co-occurrence. scielo.brscielo.br
The specificity of the HPLC method is a critical validation parameter, ensuring that the signal detected corresponds solely to the compound of interest. This is typically confirmed by comparing the chromatograms of blank samples (e.g., NLCs without the compound) with samples containing the analyte. The absence of interfering peaks at the retention time of the target compound confirms specificity. scielo.br
Validation of such HPLC methods involves assessing several key parameters, as detailed in the following table which summarizes the results for the analysis of the related compound, 1'-acetoxychavicol acetate.
Table 1: Summary of Validation Parameters for a Developed RP-HPLC Method for 1'-Acetoxychavicol Acetate Analysis
| Parameter | Condition/Result | Source |
|---|---|---|
| Chromatographic System | Agilent 1220 Infinity LC with UV detector | scielo.br |
| Stationary Phase (Column) | Agilent Poroshell C18 (4.6 x 250.0 mm) | scielo.br |
| Mobile Phase | Acetonitrile and water (80:20 v/v) | scielo.br |
| Flow Rate | 0.8 mL/min (isocratic mode) | scielo.br |
| Detection Wavelength | 216, 226, and 254 nm investigated | scielo.br |
| Retention Time | ~4.06 min | scielo.br |
| Linearity Range | 5-200 µg/mL | scielo.brscielo.br |
| Limit of Detection (LOD) | 0.59 µg/mL | scielo.br |
| Limit of Quantification (LOQ) | 1.79 µg/mL | scielo.br |
| Accuracy (Recovery) | 97% to 101% (Mean: 100.02%) | scielo.br |
| Precision (RSD%) | Intraday: ≤ 0.32%; Interday: ≤ 2% | scielo.br |
| Robustness | Method demonstrated robustness to minor changes in mobile phase ratio and flow rate. | scielo.br |
This data is for 1'-acetoxychavicol acetate (ACA), a structurally similar compound often analyzed with this compound.
Thin-Layer Chromatography (TLC) - Densitometry
For rapid and cost-effective quantification, a thin-layer chromatographic (TLC) densitometry method has been developed and validated for ACA in green solvent extracts of Alpinia galanga rhizomes. researchgate.netresearchgate.net This method is suitable for screening a large number of samples in cosmetic and topical formulation research. researchgate.net The bands of the compound on the TLC plate are analyzed at a specific wavelength to determine their concentration. researchgate.netresearchgate.net
The validation of the TLC-densitometry method ensures its accuracy and precision for the intended application. researchgate.net Specificity is confirmed by comparing the Rƒ values and spectral data of the analyte in the sample with that of a standard. researchgate.net The purity of the band is often checked by comparing the spectra at the peak start, apex, and end positions. researchgate.net
Key findings from the validation of a TLC-densitometry method for the related compound ACA are presented below.
Table 2: Summary of Validation Parameters for a Developed TLC-Densitometry Method for 1'-Acetoxychavicol Acetate Analysis
| Parameter | Condition/Result | Source |
|---|---|---|
| Detection Wavelength | 219 nm | researchgate.netresearchgate.net |
| Linearity Range | 2.062–6.186 mg/band | researchgate.net |
| Regression Equation | y = -169.85x² + 3069.6x + 286.6 (Polynomial) | researchgate.netresearchgate.net |
| Correlation Coefficient (R²) | 0.9995 | researchgate.netresearchgate.net |
| Precision (RSD%) | 1.62%–2.54% | researchgate.netresearchgate.net |
| Accuracy (Average Recovery) | Soft Extract: 94.59 ± 2.33% Glycerol Liquid Extract: 96.16 ± 2.44% Propylene Glycol Liquid Extract: 95.75 ± 3.04% | researchgate.netresearchgate.net |
This data is for 1'-acetoxychavicol acetate (ACA), a structurally similar compound often analyzed with this compound.
Spectroscopic and Other Methods
While chromatographic techniques are central to quantification, spectroscopic methods are indispensable for the initial isolation and structural confirmation of this compound. mdpi.comnih.gov Researchers have consistently used a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and UV spectroscopy to identify and confirm the structure of AEA isolated from natural sources. nih.govebi.ac.uk The absolute configuration of the chiral center in AEA is often determined by measuring its specific optical rotation and comparing the value to those reported in the literature. mdpi.com
Advanced Research Directions and Future Perspectives on 1 Acetoxyeugenol Acetate
Investigation of Novel Biological Targets and Signaling Pathways
Future research will likely concentrate on identifying and validating the precise molecular targets of 1'-acetoxyeugenol acetate (B1210297) to elucidate its mechanisms of action. The compound has been shown to modulate several critical signaling pathways, suggesting a multi-targeted profile.
Key research has demonstrated that 1'-acetoxyeugenol acetate induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) through the activation of NADPH oxidase. nih.gov This ROS production subsequently triggers the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK, ERK1/2, and p38. nih.gov In breast cancer cells, its pro-apoptotic activity is linked to the dysregulation of the nuclear factor-kappaB (NF-κB) pathway, a central regulator of inflammation and cell survival. researchgate.netnih.gov Specifically, it inhibits the phosphorylation of the IκB-kinase complex, preventing NF-κB activation. nih.gov
Furthermore, studies have revealed its potential in metabolic regulation. The (1'S)-enantiomer enhances glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. mdpi.comnih.gov This effect is mediated by the activation of the insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt signaling cascade, which are crucial for cell survival and function. mdpi.comnih.gov In the context of cancer metastasis, this compound has been found to inhibit cell migration by downregulating the integrin β1-mediated signaling pathway, affecting key proteins like focal adhesion kinase (FAK) and Akt. dovepress.com Its traditional use for stomach ailments is supported by findings that its gastroprotective effects involve endogenous prostaglandins (B1171923) and sulfhydryl compounds. jst.go.jpresearchgate.net
Future investigations should aim to discover additional, novel biological targets. Unbiased screening approaches, such as proteomics and chemical genetics, could reveal previously unknown interacting proteins, expanding the known biological functions of this compound.
Table 1: Known Signaling Pathways Modulated by this compound
| Signaling Pathway | Observed Effect | Cell/System Context | Reference(s) |
|---|---|---|---|
| NF-κB Pathway | Inhibition of IκB-kinase phosphorylation, leading to apoptosis. | Human Breast Cancer Cells (MCF-7) | researchgate.net, nih.gov |
| MAPK Pathway (JNK, ERK, p38) | Activation via ROS production, leading to apoptosis. | Human Ovarian Cancer Cells | nih.gov |
| PI3K/Akt Pathway | Activation, leading to enhanced glucose-stimulated insulin secretion. | Rat Pancreatic β-Cells (INS-1) | mdpi.com, nih.gov, nih.gov |
| Integrin β1/FAK/Akt Pathway | Downregulation, leading to inhibition of cell migration. | Human Breast Cancer Cells (MDA-MB-231) | dovepress.com |
Exploration of Enantioselective Biological Activities and Mechanisms
This compound possesses a chiral center at the 1'-position, meaning it can exist as two distinct enantiomers, (S) and (R). Much of the existing research has been conducted on the specific enantiomer, (1'S)-1'-acetoxyeugenol acetate, which is isolated from natural sources like Alpinia conchigera. researchgate.netnih.govnih.gov For instance, the enhancement of glucose-stimulated insulin secretion and the gastroprotective effects have been specifically attributed to the (1'S) form. mdpi.comresearchgate.netrug.nl
This enantiomer-specific research underscores a critical future direction: the systematic exploration of enantioselective biological activities. It is plausible that the (R)-enantiomer possesses different biological properties, potency, or even entirely distinct mechanisms of action compared to the (S)-enantiomer.
Future studies should involve the chemical synthesis of both pure enantiomers and the racemic mixture. A comparative analysis of their activities is essential. For example, research on the related compound 1'-acetoxychavicol acetate (ACA) has already moved in this direction, with studies comparing the efficacy of enantiopure and racemic forms against pathogens like Mycobacterium tuberculosis. japsonline.com A similar approach for this compound could reveal which enantiomer is responsible for a specific effect, whether they act synergistically, or if one has a more favorable therapeutic profile. Understanding the stereochemistry-activity relationship is fundamental for any potential therapeutic development.
Synthetic Biology Approaches for Enhanced Biosynthesis
Currently, this compound is obtained primarily through extraction from the rhizomes of Alpinia species or via chemical synthesis. jst.go.jpscispace.com Both methods have limitations: natural extraction can lead to variable yields and is dependent on plant resources, while multi-step chemical synthesis can be complex and costly. cellmolbiol.org
A promising future avenue is the application of synthetic biology for the enhanced biosynthesis of this compound. This would involve engineering microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to produce the compound from simple, inexpensive feedstocks. The biosynthesis of eugenol (B1671780), the precursor to this compound, in microbes has already been explored. The subsequent steps would involve the discovery and introduction of specific enzymes, likely acetyltransferases, capable of converting eugenol into the final product.
This approach offers several advantages, including sustainable and scalable production, independence from geographical and climatic factors affecting plant growth, and the potential to create novel derivatives by introducing engineered enzymes. mdpi.comtandfonline.com
Development of Advanced Delivery Systems for In Vitro Studies
Like many phenylpropanoids, this compound is a hydrophobic molecule. This property presents challenges for in vitro biological assays, which are typically conducted in aqueous media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability to cells, thereby affecting the reliability of experimental results. nih.gov
The development and application of advanced delivery systems are crucial for overcoming these limitations in in vitro settings. Various nanocarriers can be employed to enhance the solubility and stability of hydrophobic compounds.
Potential Delivery Systems for In Vitro Research:
Nanoemulsions: These systems can encapsulate the compound in fine oil droplets, improving its dispersion in aqueous culture media. Research on the related compound ACA has shown successful loading into nanoemulsions with controlled release profiles. researchgate.net
Liposomes: These vesicles, composed of lipid bilayers, can encapsulate hydrophobic drugs within their membranes, facilitating cellular uptake. tandfonline.com
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that carry the drug, potentially offering sustained release and improved stability. ntnu.no
Utilizing these delivery systems can ensure more consistent and reproducible in vitro data by maintaining the compound in a solubilized state and facilitating its interaction with cultured cells. mdpi.comnih.gov
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking are powerful tools for accelerating drug discovery and understanding molecular interactions. While specific docking studies for this compound are not yet widely published, research on its close analogue, 1'-acetoxychavicol acetate (ACA), and other eugenol derivatives demonstrates the feasibility and utility of this approach. nih.govacgpubs.org
Molecular docking simulations can be used to:
Predict Binding Modes: Identify how this compound fits into the active site of a target protein. Docking studies on ACA have helped validate its interaction with targets like urokinase plasminogen activator and human cytochrome P450 enzymes. nih.govbiocrick.com
Identify Key Interactions: Determine the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other connections with the compound. biocrick.com
Screen for Novel Targets: Virtually screen this compound against libraries of protein structures to hypothesize new biological targets.
Guide Derivative Design: Inform the rational design of new analogues with potentially improved binding affinity and selectivity. For instance, benzhydrol analogues based on the structures of ACA and AEA were designed and evaluated using molecular docking. acgpubs.org
Future research should apply these computational methods directly to this compound and its identified biological targets, such as NADPH oxidase, components of the NF-κB pathway, and the PI3K/Akt pathway. This will provide valuable insights into its mechanism of action at the atomic level and guide further experimental validation.
Role of this compound in Plant Ecology and Defense Mechanisms
This compound is a secondary metabolite found in plants like Alpinia galanga. nih.govresearchgate.net Phenylpropanoids as a class are well-known for their crucial roles in plant defense. cellmolbiol.org Plants synthesize these compounds not for primary growth but for protection against a variety of biotic and abiotic stresses. researchgate.net
The ecological role of this compound is likely tied to plant defense. Evidence from related compounds supports this hypothesis. For example, its analogue ACA has demonstrated antifungal and insecticidal properties. researchgate.netrug.nl Furthermore, various synthetic eugenol derivatives are being actively investigated as potential insecticides. mdpi.comnih.gov
Future ecological research should focus on directly assessing the function of this compound in its native plant species. This could involve:
Quantifying its concentration in plant tissues in response to herbivore or pathogen attack.
Performing bioassays to test its direct effects on relevant insects, fungi, and bacteria.
Investigating its potential role as an allelopathic agent, influencing the growth of competing plants.
Understanding the natural role of this compound will not only provide ecological insights but may also uncover new applications, for instance, in the development of natural pesticides for agriculture. researchgate.net
Q & A
Q. How does stereochemistry influence bioactivity?
- Answer : The 1′S configuration (negative optical rotation) shows superior anticancer activity compared to 1′R. Stereospecificity is confirmed via enantiomer-resolved synthesis and comparative cytotoxicity assays (e.g., 1′S-1′-acetoxyeugenol acetate vs. racemic mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
